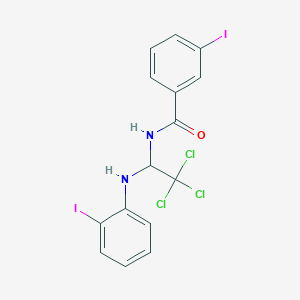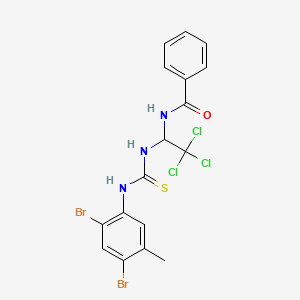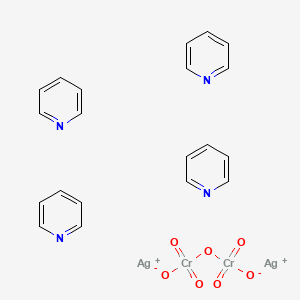![molecular formula C9H9BF2O2 B11972044 Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]- CAS No. 57803-23-3](/img/structure/B11972044.png)
Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a difluoroboryl group attached to a phenyl ring, which is further connected to an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]- typically involves the reaction of a suitable phenyl derivative with a difluoroboryl reagent. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a boronic acid or ester as the difluoroboryl source . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]- has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]- involves its interaction with specific molecular targets. The difluoroboryl group can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate enzymatic activity, protein-protein interactions, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]-: Similar structure but with a naphthalenyl group instead of a methylphenyl group.
Ethanone, 1-(2,4-difluorophenyl)-: Contains a difluorophenyl group instead of a difluoroboryl group.
Uniqueness
Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]- is unique due to the presence of the difluoroboryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biomolecules.
Propriétés
Numéro CAS |
57803-23-3 |
|---|---|
Formule moléculaire |
C9H9BF2O2 |
Poids moléculaire |
197.98 g/mol |
Nom IUPAC |
1-(2-difluoroboranyloxy-5-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9BF2O2/c1-6-3-4-9(14-10(11)12)8(5-6)7(2)13/h3-5H,1-2H3 |
Clé InChI |
RGXNXYHVYNFITG-UHFFFAOYSA-N |
SMILES canonique |
B(OC1=C(C=C(C=C1)C)C(=O)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,9-Dichloro-5-(3-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11971967.png)


![2-{4-[(Difluoromethyl)sulfanyl]anilino}-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde oxime](/img/structure/B11971997.png)


![2-Hydroxy-3-methoxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11972012.png)
![4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972020.png)

![(5Z)-3-cyclopentyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972031.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11972033.png)


![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972047.png)
